Macrozamin
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Overview
Description
Macrozamin is a naturally occurring azoxyglycoside compound found primarily in cycads, a group of ancient seed plants. It has the molecular formula C₁₃H₂₄N₂O₁₁ and a molecular weight of 384.34 g/mol . This compound is known for its toxic properties, including carcinogenic, mutagenic, teratogenic, and neurotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of macrozamin involves the isolation of the compound from cycad plants. The process typically includes the extraction of plant tissues followed by purification steps to isolate the crystalline compound
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. traditional methods of processing cycad seeds, such as soaking and anaerobic fermentation, have been used by indigenous populations to detoxify the seeds and make them safe for consumption .
Chemical Reactions Analysis
Types of Reactions
Macrozamin undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common.
Substitution: Substitution reactions can occur, particularly involving the glycosidic bonds in the compound.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, which can facilitate hydrolysis and other chemical transformations. Specific conditions for these reactions vary depending on the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, hydrolysis of this compound can yield simpler sugar molecules and azoxy compounds .
Scientific Research Applications
Macrozamin has several scientific research applications, including:
Chemistry: Used as a model compound to study azoxyglycosides and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Studied for its toxicological effects, including its potential as a carcinogen and neurotoxin.
Mechanism of Action
Macrozamin exerts its effects through several mechanisms:
Carcinogenicity: It induces genetic alterations in various test systems, leading to carcinogenic effects.
Neurotoxicity: It affects the nervous system, causing neurotoxic effects.
Mutagenicity and Teratogenicity: It causes mutations and developmental abnormalities in exposed organisms.
The molecular targets and pathways involved in these effects include interactions with DNA and cellular enzymes, leading to disruptions in normal cellular functions .
Comparison with Similar Compounds
Macrozamin is often compared with cycasin, another azoxyglycoside found in cycads. Both compounds share similar toxicological properties, including carcinogenic, mutagenic, and neurotoxic effects . this compound is unique in its specific molecular structure and the particular pathways it affects.
List of Similar Compounds
Cycasin: Another azoxyglycoside with similar toxic properties.
Methylazoxymethanol: A related compound that shares some toxicological effects with this compound.
Properties
Molecular Formula |
C13H24N2O11 |
---|---|
Molecular Weight |
384.34 g/mol |
IUPAC Name |
(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium |
InChI |
InChI=1S/C13H24N2O11/c1-15(22)14-4-25-13-11(21)9(19)8(18)6(26-13)3-24-12-10(20)7(17)5(16)2-23-12/h5-13,16-21H,2-4H2,1H3/b15-14-/t5-,6-,7+,8-,9+,10-,11-,12+,13-/m1/s1 |
InChI Key |
DQCANINXHQSIAW-PIPPMKSRSA-N |
Isomeric SMILES |
C/[N+](=N/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)/[O-] |
SMILES |
C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |
Canonical SMILES |
C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |
Synonyms |
macrozamin methylazoxymethanol-beta-primeveroside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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